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Enterohepatic Axis

Executive Summary
Cholate (Cholic Acid, CA) is a primary bile acid synthesized from cholesterol in the liver,

representing a critical component of the human bile acid pool.[1][2][3][4][5] Unlike xenobiotic

drugs where pharmacokinetics (PK) are defined by linear elimination, Cholate PK is governed

by a highly conserved, non-linear enterohepatic circulation. Its pharmacodynamics (PD) extend

beyond lipid emulsification to act as a signaling hormone via the Farnesoid X Receptor (FXR)

and TGR5, regulating metabolic homeostasis.[6][7] This guide analyzes the mechanistic

pathways of Cholate, providing researchers with actionable protocols for quantification and

kinetic modeling.

Physicochemical Properties & Formulation
Cholate (

) is a trihydroxy bile acid. Its amphipathic nature—possessing both a hydrophobic steroid
nucleus and hydrophilic hydroxyl groups/side chain—dictates its behavior in biological
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matrices.

Parameter Value/Description Relevance to Protocol

Molecular Weight 408.57 g/mol
Critical for MS/MS transition

settings.

pKa ~5.0 (unconjugated)

At physiological pH (7.4), it

exists as the ionized cholate

anion, requiring active

transport across membranes.

Solubility
Low in water (acid form); High

as salt (Na-Cholate)

Formulation requires

neutralization (e.g., NaOH) to

form soluble bile salts.

CMC
9–15 mM (Critical Micelle

Concentration)

Above this concentration, CA

forms micelles, altering

absorption kinetics and

dissolution testing.

Pharmacokinetics: The Enterohepatic Cycle
The PK of Cholate is defined by its conservation. The body maintains a pool size of

approximately 2–4 g, with a fractional turnover rate of ~20–30% per day.

Absorption (The Ileal Checkpoint)
Oral Cholate is rapidly absorbed, but the mechanism depends on conjugation status:

Unconjugated CA: Absorbed passively along the entire small intestine and colon due to

higher lipophilicity.

Conjugated CA (Glyco-/Tauro-): Requires the Apical Sodium-dependent Bile Acid Transporter

(ASBT/SLC10A2) located exclusively in the terminal ileum.

Mechanism: Electro-chemical gradient driven by

-ATPase.
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Efflux:[5] Exits the enterocyte basolaterally via the heteromeric organic solute transporter

OST

/OST

.

Distribution & Hepatic Transport
Once in the portal blood, Cholate is bound to albumin (>95%). The liver extracts Cholate with

high efficiency (First-Pass Effect >80%), maintaining low systemic serum concentrations

(typically < 1–2

M in healthy adults) while portal concentrations can reach 60

M post-prandially.

Uptake: Mediated by NTCP (SLC10A1) (Sodium-Taurocholate Cotransporting Polypeptide)

at the hepatocyte basolateral membrane.[8]

Efflux: Secreted into bile canaliculi via the BSEP (ABCB11) (Bile Salt Export Pump), an ATP-

dependent process that constitutes the rate-limiting step of bile formation.[5]

Metabolism (Conjugation & Biotransformation)
Conjugation: Inside the hepatocyte, CA is conjugated with Glycine (75%) or Taurine (25%) by

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). This lowers the pKa (~2–4), preventing

passive re-absorption in the biliary tree and preventing precipitation.

Microbial Transformation: In the colon, gut microbiota (specifically Clostridium species)

express 7

-dehydroxylase, converting Cholic Acid (Primary) into Deoxycholic Acid (DCA) (Secondary).
DCA is more hydrophobic and cytotoxic.

Excretion
Fecal: The primary route of elimination (0.2–0.6 g/day ). Represents the net loss of

cholesterol from the body.[1]
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Renal: Negligible in healthy states. In cholestasis, sulfation increases water solubility,

facilitating urinary excretion.

Visualization: Enterohepatic Circulation & Transporters
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Figure 1: The Enterohepatic Circulation of Cholate. Key transporters (NTCP, BSEP, ASBT)

regulate the flux between the liver and intestine, maintaining the bile acid pool.

Pharmacodynamics: Receptor Signaling
Cholate is not merely a detergent; it is a ligand for nuclear and membrane receptors.

Farnesoid X Receptor (FXR)
CA is a weak agonist of FXR compared to Chenodeoxycholic Acid (CDCA).

Potency Rank: CDCA > DCA > LCA > CA.

Mechanism: CA binds FXR in the nucleus

Heterodimerizes with RXR

Binds to Bile Acid Response Elements (BAREs).

Effect: Induces SHP (Small Heterodimer Partner), which represses CYP7A1. This is the

negative feedback loop that limits bile acid synthesis when the pool is sufficient.

TGR5 (GPBAR1)
CA activates the membrane-bound TGR5 receptor, though less potently than Lithocholic Acid

(LCA).

Pathway:

coupling

Adenylate Cyclase

cAMP

PKA.

Physiological Outcome: Stimulates GLP-1 secretion from intestinal L-cells (improving

glucose tolerance) and increases energy expenditure in brown adipose tissue.
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Visualization: Signaling Pathways
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Figure 2: Pharmacodynamic Signaling. CA modulates its own synthesis via the FXR-SHP axis

and influences metabolism via TGR5.

Experimental Protocol: LC-MS/MS Quantification
To accurately assess Cholate PK, distinguishing it from its isomers (Deoxycholic Acid,

Chenodeoxycholic Acid) and conjugates is mandatory.

Methodology: Isotope Dilution LC-MS/MS

1. Materials:

Analyte: Cholic Acid (CA).[7][9][10][11]

Internal Standard (IS): Cholic Acid-d4 (Deuterated).

Matrix: Plasma (charcoal-stripped for calibration curves to remove endogenous bile acids).

[12]

2. Sample Preparation (Protein Precipitation):

Step 1: Aliquot 50
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L of plasma into a 96-well plate.

Step 2: Add 10

L of Internal Standard solution (1

g/mL CA-d4 in methanol).

Step 3: Add 150

L of ice-cold Acetonitrile (1% Formic Acid) to precipitate proteins.

Step 4: Vortex for 1 min; Centrifuge at 4,000 x g for 15 min at 4°C.

Step 5: Transfer supernatant to analysis vial. Note: Evaporation and reconstitution is optional

but recommended if sensitivity < 10 ng/mL is required.

3. LC Conditions:

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). Critical: Must resolve CA from CDCA and DCA (isomers).

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Alkaline pH improves

ionization in negative mode.

Mobile Phase B: Methanol/Acetonitrile (50:50).

Gradient: 30% B to 95% B over 8 minutes.

4. MS/MS Parameters (Negative Electrospray Ionization - ESI-):
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Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(V)

Cholic Acid 407.3 343.3 35

CA-d4 (IS) 411.3 347.3 35

Taurocholic Acid 514.3 80.0 (Sulfate) 50

Glycocholic Acid 464.3 74.0 (Glycine) 40

5. Self-Validation Check:

Retention Time Lock: CA must elute distinctly from CDCA and DCA. If peaks overlap, adjust

gradient slope or column temperature (lower temp improves selectivity).

Matrix Effect: Compare IS peak area in matrix vs. solvent. Deviation >20% requires matrix-

matched calibration.

Therapeutic Context
FDA-Approved Use (Cholbam):

Indication: Bile acid synthesis disorders due to single enzyme defects (e.g., CYP7B1, 3

-HSD deficiency).

Dosing: 10–15 mg/kg/day.[13][14][15]

Monitoring: Serum transaminases (ALT/AST) and bilirubin. Paradoxically, overdose can

cause hepatotoxicity due to accumulation of hydrophobic metabolites if transport is impaired.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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